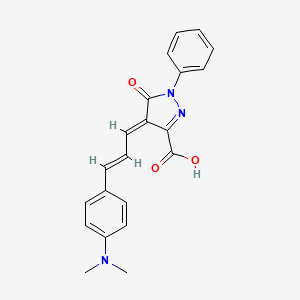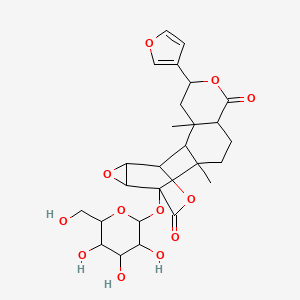
Palmatoside A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palmatoside A is a novel kaempferol glycoside isolated from the roots of the fern Neocheiropteris palmatopedata . It is one of three newly discovered kaempferol glycosides, alongside palmatosides B and C . This compound is notable for its unique sugar moiety containing a 4,4-dimethyl-3-oxo-butoxy substituent group . This compound has shown potential in cancer chemoprevention due to its ability to inhibit various enzymes and pathways involved in tumor growth .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The isolation of palmatoside A involves extracting the roots of Neocheiropteris palmatopedata using solvents such as methanol or ethanol . The extract is then subjected to chromatographic techniques to separate and purify the compound . Specific synthetic routes for this compound have not been extensively documented, but the process generally involves multiple steps of extraction, purification, and characterization using techniques like NMR and MS .
Industrial Production Methods: Industrial production of this compound would likely follow similar extraction and purification methods as those used in laboratory settings. Scaling up these processes would require optimization of solvent use, extraction times, and purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Palmatoside A can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the kaempferol moiety.
Reduction: Reduction reactions can target the carbonyl groups in the sugar moiety.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying glycoside reactions and interactions.
Industry: Possible applications in the development of anti-inflammatory and anticancer drugs.
Mécanisme D'action
Palmatoside A exerts its effects through multiple mechanisms:
Inhibition of NF-κB Activity: By inhibiting TNF-α-induced NF-κB activity, this compound can reduce inflammation and tumor growth.
Inhibition of Enzymes: It inhibits enzymes like COX-1 and COX-2, which are involved in the inflammatory response.
Antioxidant Activity: this compound has been shown to scavenge free radicals, thereby reducing oxidative stress.
Comparaison Avec Des Composés Similaires
Palmatoside B and C: These compounds are also kaempferol glycosides isolated from the same fern and share similar structural features.
Multiflorins A and B: Known kaempferol glycosides with similar biological activities.
Afzelin: Another kaempferol glycoside with comparable inhibitory effects on enzymes.
Uniqueness: Palmatoside A is unique due to its specific sugar moiety and its potent inhibitory effects on multiple enzymes and pathways involved in cancer and inflammation . Its distinct structural features and biological activities make it a valuable compound for further research and potential therapeutic applications .
Propriétés
Numéro CAS |
105661-49-2 |
|---|---|
Formule moléculaire |
C26H32O12 |
Poids moléculaire |
536.5 g/mol |
Nom IUPAC |
5-(furan-3-yl)-3,11-dimethyl-12-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,14,16-trioxapentacyclo[10.3.2.02,11.03,8.013,15]heptadecane-7,17-dione |
InChI |
InChI=1S/C26H32O12/c1-24-7-12(10-4-6-33-9-10)34-21(31)11(24)3-5-25(2)19(24)17-18-20(36-18)26(25,23(32)37-17)38-22-16(30)15(29)14(28)13(8-27)35-22/h4,6,9,11-20,22,27-30H,3,5,7-8H2,1-2H3 |
Clé InChI |
IXWXQMCMUKDVFM-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC3C(=O)OC(CC3(C1C4C5C(C2(C(=O)O4)OC6C(C(C(C(O6)CO)O)O)O)O5)C)C7=COC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


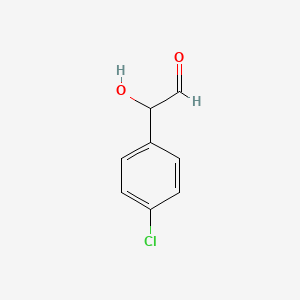
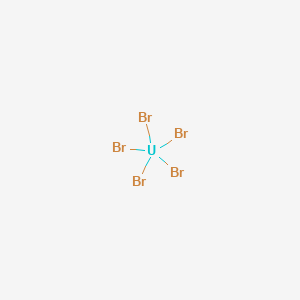
![N-[2-(diethylamino)-2-oxoethyl]-N-(2-methylphenyl)benzamide](/img/structure/B13739756.png)
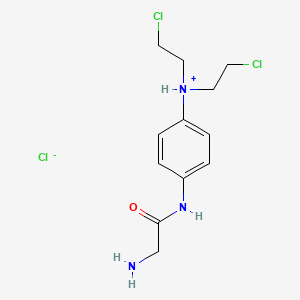
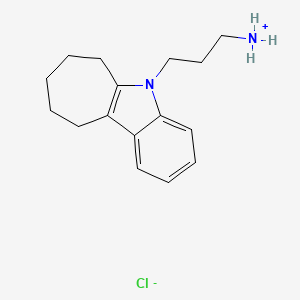
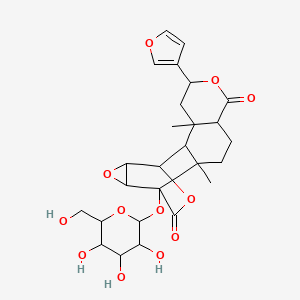
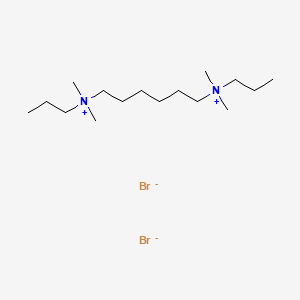
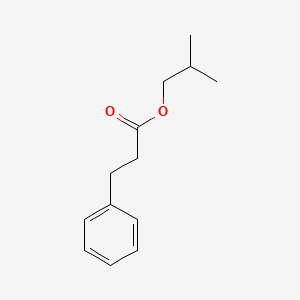
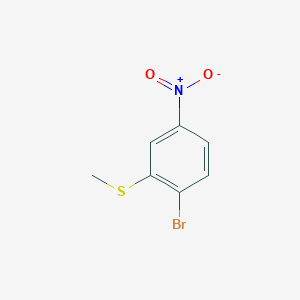
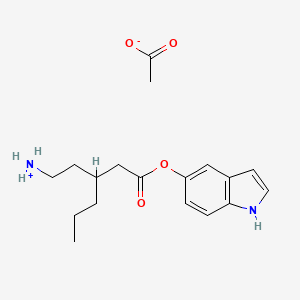
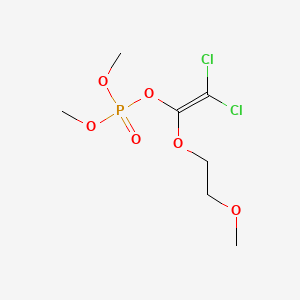
![7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one;oxalic acid](/img/structure/B13739802.png)
![2-Hydroxy-N,N,N-trimethyl-3-[(2-methylacryloyl)oxy]propan-1-aminium acetate](/img/structure/B13739810.png)
